Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid
Overview
Description
Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid is a synthetic organic compound with the molecular formula C15H23ClO2 It is characterized by the presence of an adamantane core, which is a highly stable and rigid tricyclic hydrocarbon structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of rearrangement reactions.
Introduction of Methyl Groups: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Acetic Acid Functionalization:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed:
Substitution: Formation of derivatives with various functional groups such as alcohols, amines, or ethers.
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other biomolecules. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid can be compared with other similar compounds, such as:
Adamantaneacetic Acid: Lacks the chlorine atom and methyl groups, resulting in different chemical properties and reactivity.
Chloroadamantane: Contains the adamantane core and chlorine atom but lacks the acetic acid moiety.
Trimethyladamantane: Contains the adamantane core and methyl groups but lacks the chlorine atom and acetic acid moiety.
Properties
IUPAC Name |
2-chloro-2-(3,5,7-trimethyl-1-adamantyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClO2/c1-12-4-13(2)6-14(3,5-12)9-15(7-12,8-13)10(16)11(17)18/h10H,4-9H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPDCMZNOXKOBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(C(=O)O)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297983 | |
Record name | chlor(3,5,7-trimethyladamantan-1-yl)essigs | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16668-45-4 | |
Record name | NSC119925 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119925 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | chlor(3,5,7-trimethyladamantan-1-yl)essigs | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA-CHLORO-3,5,7-TRIMETHYL-1-ADAMANTANEACETIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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